Sodium tetradecyl sulfate

Description

Properties

Key on ui mechanism of action |

Sodium tetradecyl sulfate is a potent toxin for endothelial cells in that brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process. Diluted sodium tetradecyl sulfate is also able to induce a hypercoagulable state, possibly by selective inhibition of protein C, and can also promote platelet aggregation. |

|---|---|

CAS No. |

1191-50-0 |

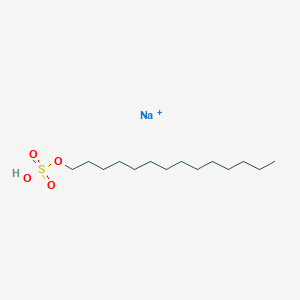

Molecular Formula |

C14H30O4S.Na C14H30NaO4S |

Molecular Weight |

317.44 g/mol |

IUPAC Name |

sodium;tetradecyl sulfate |

InChI |

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17); |

InChI Key |

JHWQZRARWFDALJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

Other CAS No. |

1191-50-0 |

Pictograms |

Corrosive; Irritant |

Synonyms |

Sodium Tetradecyl Sulfate Sotradecol Sotradecol Sodium Sulfate, Sodium Tetradecyl Tergitol 4 Tetradecyl Sulfate, Sodium Trombavar Trombova |

Origin of Product |

United States |

Mechanistic Elucidation of Sodium Tetradecyl Sulfate Bioactivity

Cellular and Subcellular Mechanisms of Action

The primary target of sodium tetradecyl sulfate (B86663) is the endothelial lining of blood vessels. Its interaction with these cells initiates a cascade of events that ultimately leads to the therapeutic effect of vessel sclerosis.

Endothelial Cell Disruption and Damage Induction

Sodium tetradecyl sulfate's detergent properties are central to its ability to disrupt and damage endothelial cells. This process involves a combination of protein denaturation, membrane disruption, and direct cytotoxic effects.

The "protein theft denaturation" hypothesis posits that detergent sclerosants like STS disrupt cell membranes by extracting essential proteins from the membrane surface. taylorandfrancis.commdpi.commedscape.comresearchgate.netcurtin.edu.au As an anionic surfactant, STS has the capacity to denature the tertiary structure of most proteins. researchgate.netnih.gov This is a key differentiator from non-ionic detergents. researchgate.netnih.gov This "protein theft" leads to the death of endothelial cells. taylorandfrancis.com The mechanism involves altering the surface tension around the endothelial cells; the hydrophilic pole of the STS molecule attracts water into the cell, causing overhydration, while the hydrophobic pole attaches to the vein wall, leading to rapid endothelial cell wall damage. jaypeedigital.com This process ultimately results in the denaturation of cell surface proteins. thieme-connect.de

This compound, as a surfactant, shares structural similarities with the phospholipid molecules that constitute the cell membrane's lipid bilayer. researchgate.netnih.gov This allows STS to interfere with and disrupt the normal architecture of the lipid bilayer. researchgate.netnih.gov The interaction is concentration-dependent, with higher concentrations leading to the solubilization of cell membranes and subsequent cell lysis. researchgate.netnih.gov The detergent action of STS involves interference with cell surface lipids, causing disruption of the intercellular "cement" and leading to the desquamation of endothelial cells in plaques. plasticsurgerykey.comkarger.com This disruption of the phospholipid membrane is a critical step in initiating endothelial damage.

This compound is a potent toxin for endothelial cells, with even brief exposure to low concentrations capable of stripping the endothelium over a significant distance. karger.comdrugbank.com Studies have demonstrated that STS induces endothelial cell death in a concentration-dependent manner. plasticsurgerykey.com In vitro research on Human Umbilical Vein Endothelial Cells (HUVECs) has shown that STS induces endothelial activation, as indicated by the increased expression of activation markers like CD54 and CD62e. medchemexpress.com Furthermore, STS inhibits the proliferation of endothelial cells and induces apoptosis, or programmed cell death. researchgate.netmedchemexpress.com

Research has shown that at sub-lytic concentrations, STS can induce morphological changes in endothelial cells, including cell shrinkage and the formation of blebs. researchgate.net Studies have also investigated the apoptotic effects of STS on endothelial cells, noting that at concentrations ranging from 0.075% to 0.15%, both early and late apoptosis are observed. researchgate.net This apoptotic process involves the activation of caspases 3, 8, and 9. researchgate.net

| Cell Line | STS Concentration | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Increased expression of CD54 and CD62e | medchemexpress.com |

| Mouse Endothelial Tumor (EOMA) Cells | Not specified | Inhibition of proliferation and induction of apoptosis | medchemexpress.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.075% - 0.15% | Induction of apoptosis | researchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1% | Cell death within 15 minutes | plasticsurgerykey.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | <0.005% | Cells remained alive after 60 minutes | plasticsurgerykey.com |

| Great Saphenous Vein Endothelial Cells | 1% | 86.3% endothelial cell loss | nih.gov |

| Great Saphenous Vein Endothelial Cells | 3% | 92.2% endothelial cell loss | nih.gov |

Coagulation Pathway Modulation and Thrombus Formation

The destruction of the endothelial layer by this compound exposes the underlying components of the vessel wall, which in turn activates the coagulation cascade and leads to the formation of a thrombus.

The complete destruction of the endothelium by STS results in the exposure of subendothelial collagen fibers. plasticsurgerykey.comresearchgate.netscience.govthoracickey.comphlebolymphology.org This exposure is a critical event that initiates the intrinsic pathway of blood coagulation by activating Factor XII. plasticsurgerykey.comphlebolymphology.org The exposed collagen triggers platelet aggregation and adherence, leading to the release of platelet-related factors. plasticsurgerykey.comphlebolymphology.org This cascade of events ultimately leads to the local release of fibrinogen and the formation of a thrombus. taylorandfrancis.com While the goal of sclerotherapy is to produce endothelial damage with minimal thrombus formation, some level of thrombosis is an expected consequence of collagen exposure. researchgate.netthoracickey.comnih.gov Interestingly, high concentrations of STS can interact with blood to precipitate an insoluble complex of fibrinogen and Apo lipoprotein B. phlebolymphology.org Furthermore, in vitro studies have shown a trimodal effect on clot formation, where low concentrations of STS (0.075-0.1%) form strong clots, while higher concentrations (≥0.3%) inhibit clot formation and can destroy fibrinogen at concentrations of 0.6% or higher. nih.gov

Studies on Hypercoagulable State Induction

Diluted concentrations of this compound have been shown to induce a hypercoagulable state. karger.comt3db.canih.gov This prothrombotic effect is a key component of its sclerosing action. The mechanism behind this induction is believed to be multifaceted, involving interactions with various components of the coagulation cascade. nih.gov

One of the primary ways STS is thought to promote a hypercoagulable environment is through its effects on the vascular endothelium. Brief exposure to even low concentrations of STS can effectively strip the endothelial lining of blood vessels. nih.gov This denudation of the endothelium exposes the underlying subendothelial collagen and other thrombogenic components of the extracellular matrix. plasticsurgerykey.comtaylorandfrancis.com The exposure of these elements provides a surface for platelet adhesion and activation, as well as the initiation of the intrinsic coagulation pathway, thereby contributing to a localized hypercoagulable state.

Exploration of Inhibition of Anticoagulant Proteins (e.g., Protein C, Protein S, Antithrombin)

A significant contributor to the hypercoagulable state induced by this compound is its inhibitory effect on key anticoagulant proteins. karger.com Naturally occurring anticoagulant proteins such as Protein C, Protein S, and antithrombin play a crucial role in regulating the coagulation cascade and preventing excessive thrombosis. nih.gov

Studies have indicated that STS can selectively inhibit these vital proteins. karger.comnih.gov In vitro investigations have demonstrated that at higher concentrations (greater than 0.6%), STS can significantly destroy Protein C, Protein S, and antithrombin. drugbank.com The proposed mechanism for this is the denaturation of these proteins by the detergent action of STS. taylorandfrancis.com By neutralizing these natural anticoagulants, STS shifts the hemostatic balance towards a pro-thrombotic state, facilitating the formation of a stable thrombus within the targeted vessel. nih.gov While some research suggests STS potentiates the anticoagulant effect of activated protein C (APC), other studies indicate a more complex, concentration-dependent interaction. drugbank.com

Examination of Platelet Aggregation Promotion

This compound also directly influences platelet function, further contributing to its sclerosing effect. t3db.canih.gov The interaction between STS and platelets is concentration-dependent. nih.gov

At lower concentrations, STS has been found to induce platelet activation. researchgate.netnih.gov This activation is characterized by the release of soluble factors like sP-selectin and von Willebrand factor, an increase in membrane-bound markers such as CD62p and CD63, and a rise in cytoplasmic calcium. nih.gov Activated platelets change shape and are more prone to aggregation, a critical step in thrombus formation. t3db.ca

However, at higher concentrations (≥ 0.1%), STS has been observed to lyse platelets completely. nih.govnih.gov Interestingly, while low concentrations of STS activate platelets, they can simultaneously inhibit agonist-stimulated platelet aggregation by suppressing the activation of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), a key receptor for platelet aggregation. researchgate.netnih.gov This seemingly paradoxical effect highlights the complex and concentration-dependent nature of STS's interaction with platelets.

Induction of Fibrosis and Lesion Regression Mechanisms

The ultimate goal of sclerotherapy with this compound is the induction of fibrosis and subsequent regression of the treated lesion. nih.govmedicalforummonthly.com The initial endothelial damage and thrombus formation are the precursors to this fibrotic process. nih.gov

Following the initial inflammatory response and thrombosis, a process of organization and remodeling begins. nih.gov The thrombus within the vessel lumen is gradually replaced by fibrous connective tissue. drugbank.com This process involves the infiltration of fibroblasts and the deposition of collagen, leading to the formation of a fibrous cord that permanently occludes the vessel. karger.com The shrinkage and eventual disappearance of the lesion are the macroscopic results of this underlying fibrotic transformation. nih.govresearchgate.net This controlled induction of fibrosis is the cornerstone of the therapeutic efficacy of STS in treating vascular abnormalities. medicalforummonthly.comresearchgate.net

Comparative Mechanistic Analyses with Alternative Sclerosing Agents

The mechanism of action of this compound can be better understood when compared with other sclerosing agents, which are broadly categorized into detergents, osmotic agents, and chemical irritants. karger.comtaylorandfrancis.com

Detergents:

Polidocanol (B41958) (POL): Like STS, polidocanol is a detergent sclerosant that causes endothelial cell death by disrupting the cell membrane. karger.comnih.gov It achieves this through a "protein theft denaturation" mechanism. taylorandfrancis.com However, studies have shown some key differences. High concentrations of STS cause significant destruction of anticoagulant proteins, whereas polidocanol has a milder effect. drugbank.com Polidocanol is also considered less caustic to the skin than STS. nih.gov While both activate platelets at low concentrations, they can also inhibit aggregation. researchgate.net

Sodium Morrhuate and Ethanolamine Oleate: These are other detergent sclerosants. karger.com Their mechanism is also based on endothelial damage. medscape.com

Osmotic Agents:

Hypertonic Saline and Dextrose: These agents work by creating a hyperosmotic environment that dehydrates endothelial cells, leading to their destruction. karger.commedscape.com Unlike detergents, their primary mechanism is not direct protein denaturation but rather a shift in water balance. karger.com Hypertonic saline is a naturally occurring substance, which is an advantage, but it can be painful upon injection. karger.commedscape.com

Chemical Irritants:

Chromated Glycerin and Polyiodinated Iodine: These agents cause direct caustic destruction of the endothelium. medscape.com

Ethanol (B145695): As a chemical irritant, ethanol induces fibrinoid necrosis and affects most tissues it comes into contact with. nih.gov

Bleomycin (B88199): This is a chemotherapeutic agent that also acts as a sclerosing agent, inducing inflammation and fibrosis. compva.com

The following table provides a comparative overview of the mechanisms of different sclerosing agents:

| Sclerosing Agent Category | Example(s) | Primary Mechanism of Action |

| Detergents | This compound, Polidocanol | Disrupts endothelial cell membrane through protein denaturation. taylorandfrancis.com |

| Osmotic Agents | Hypertonic Saline, Dextrose | Dehydrates endothelial cells by creating a hyperosmotic environment. karger.com |

| Chemical Irritants | Ethanol, Bleomycin, Chromated Glycerin | Causes direct caustic destruction of the endothelium. medscape.com |

Advanced Research in Therapeutic Applications of Sodium Tetradecyl Sulfate

Venous and Lymphatic System Disorders

Sodium tetradecyl sulfate (B86663) is widely employed in the management of disorders affecting the venous and lymphatic systems. Its primary application in this domain is sclerotherapy, a procedure that involves injecting the sclerosant directly into the abnormal vessels. nih.govnih.gov

Varicose Vein Pathophysiology and Sclerotherapy Efficacy Studies

Varicose veins are dilated, tortuous veins that result from valvular incompetence, leading to venous stasis and hypertension. Sclerotherapy with agents like sodium tetradecyl sulfate aims to eliminate these problematic veins by inducing their closure and subsequent absorption by the body. compva.comnih.gov

Clinical studies have demonstrated the efficacy of this compound in treating varicose veins. Ultrasound-guided foam sclerotherapy (UGFS) with STS has become a standard and effective treatment for both minor and residual varicosities. ijsurgery.com In a study involving 78 patients with minor or residual varicose veins, UGFS with this compound resulted in the disappearance or decrease of varicose veins in all patients (100%) and a reduction or withdrawal of complaints in 96% of cases. ijsurgery.com Another prospective study of 50 patients with varicose veins treated with STS showed a good response to treatment. ijdvl.com

Comparative studies have also been conducted to evaluate the efficacy of STS against other sclerosing agents. A double-blind, randomized, controlled clinical trial (the EASI-study) compared polidocanol (B41958), this compound, and a placebo for the sclerotherapy of C1-varicose veins. cochranelibrary.comnih.gov While the study found polidocanol to be statistically superior to the placebo, it also highlighted that sclerotherapy with detergent-like sclerosants such as STS is a well-established technique. nih.gov A Cochrane review of 17 randomized studies did not find a significant difference in efficacy or tolerance between this compound and other sclerosing agents for varicose veins. has-sante.fr

The table below summarizes findings from a study on the efficacy of ultrasound-guided foam sclerotherapy with this compound for minor and residual varicosities. ijsurgery.com

| Outcome | Percentage of Patients |

| Decrease or withdrawal of complaints | 96% |

| Disappearance or decrease of varicose veins | 100% |

Venous and Lymphatic Malformation Management Research

Venous and lymphatic malformations are congenital anomalies of the vascular system. nih.govnih.gov Sclerotherapy with this compound is a primary treatment modality for these conditions, offering a less invasive alternative to surgery. nih.govajronline.org

Research indicates that STS is effective in treating both venous and lymphatic malformations. nih.gov In a study of 21 patients with symptomatic hemangiomas and venous malformations, percutaneous injection of this compound was beneficial in 86% of cases. ajronline.org Another study focusing on venous malformations of the oral cavity found that sclerotherapy with STS resulted in a moderate to complete response in a significant percentage of patients. medicalforummonthly.com

The efficacy of STS foam sclerotherapy was evaluated in a study of 207 patients with venous malformations, where 74.8% of patients achieved some form of efficacious outcome. ucl.ac.uknih.gov

Macrocystic lymphatic malformations are characterized by large, fluid-filled cysts. Sclerotherapy is a frequently used treatment for these lesions. ahajournals.org Studies have shown that sclerosing agents, including this compound, are effective in managing macrocystic LMs. ahajournals.orgcompva.com

A retrospective study evaluating the efficacy of doxycycline (B596269) and this compound in pediatric head and neck lymphatic malformations found that macrocystic lesions had a significantly higher resolution rate (95.2%) compared to microcystic or mixed lesions. nih.gov This suggests that sclerotherapy with agents like STS is particularly effective for this type of malformation. Other agents used for macrocystic LMs include OK-432, doxycycline, and bleomycin (B88199). compva.comahajournals.org

The table below presents the resolution rates of different types of lymphatic malformations treated with sclerotherapy, including this compound. nih.gov

| Lesion Type | Resolution Rate |

| Macrocystic | 95.2% |

| Microcystic/Mixed | < 95.2% (statistically significant difference) |

Microcystic lymphatic malformations consist of small, interconnected channels and are often more challenging to treat than their macrocystic counterparts. ahajournals.org While sclerotherapy is also employed for microcystic LMs, the response rates can be lower. ahajournals.org

Research suggests that while agents like bleomycin may be preferred for microcystic areas, this compound is also used. ahajournals.orgcompva.com One study on pediatric head and neck lymphatic malformations indicated that the outcomes for microcystic lesions were less favorable than for macrocystic lesions when treated with sclerotherapy using agents including STS. nih.gov However, another study found that the results in microcystic lesions were similar to those in macrocystic lesions. researchgate.net For lymphangioma circumscriptum, a type of microcystic lymphatic malformation, sclerotherapy with 1% this compound has been reported as a successful minimally invasive treatment option. nih.gov

Venous malformations in the head and neck region present unique challenges due to the complex anatomy and cosmetic implications. nih.gov Sclerotherapy with this compound is a common treatment approach for these lesions. nih.govnih.gov

A systematic review and meta-analysis of 37 studies involving over 2,000 patients found that percutaneous sclerotherapy is a safe and effective treatment for venous malformations of the head, neck, and face. nih.govneurointervention.orgelsevierpure.com In this analysis, this compound had a complete cure rate of 55.5%. nih.govneurointervention.orgelsevierpure.com Another case series of 13 patients with head and neck venous malformations treated with 3% STS reported a complete or good response in over 60% of patients. nih.gov A larger study with 345 patients demonstrated that sclerotherapy with STS effectively reduced the size of venous malformation lesions, with a 50% reduction in size reported for 95.6% of patients based on clinical assessment and 67.3% based on imaging. nih.govresearchgate.net

The following table summarizes the response rates to STS sclerotherapy for head and neck venous malformations from a case series. nih.gov

| Response to Treatment | Percentage of Patients |

| Complete Response | 30.8% |

| Good Response | 30.8% |

| Moderate Response | 15.4% |

| Mild Response | 15.4% |

| No Response | 7.7% |

Orbital lymphaticovenous malformations are rare, benign vascular lesions that can cause significant symptoms, including proptosis and vision loss. nationwidechildrens.orgnih.gov Sclerotherapy has emerged as a primary treatment modality, offering a less invasive alternative to surgery. nationwidechildrens.orgiosrjournals.org

This compound is one of the sclerosing agents used for these challenging lesions. iosrjournals.org A large single-center study on sclerotherapy for macrocystic orbital lymphatic malformations using STS reported a reduction in maximal lesion diameter of ≥50% in all 29 patients, with complete radiological resolution in 51.7%. researchgate.net Visual acuity improved in 78.2% of the patients who had decreased vision at presentation. researchgate.net Another case report detailed the successful treatment of an orbital lymphatic malformation using foam sclerotherapy with 3% STS, resulting in complete regression of the malformation. nih.govekjo.org For macrocystic lesions, a combination of this compound and ethanol (B145695) has been used, while doxycycline has been used for microcysts. researchgate.net

The table below shows the outcomes of sclerotherapy with this compound for macrocystic orbital lymphatic malformations in a study of 29 patients. researchgate.net

| Outcome | Result |

| Reduction in Maximal Lesion Diameter | ≥50% in all patients |

| Complete Radiological Resolution | 51.7% of patients |

| Improvement in Visual Acuity (in affected patients) | 78.2% of patients |

Hemangioma Therapeutic Investigations

This compound has been investigated as a primary and adjunctive treatment for hemangiomas, which are benign vascular tumors. Research has explored its efficacy in different types of hemangiomas, particularly in the oral cavity and in infants and children.

Intralesional sclerotherapy with 3% this compound has been shown to be an effective treatment for oral hemangiomas. researchgate.netnih.govnih.gov In a study of 20 cases of oral hemangioma, all patients showed regression of the lesion with minimal complications. nih.gov Another study involving 24 patients with oral hemangiomas treated with 3% STS reported regression in all cases, with only two instances of partial regression. nih.gov A comparative study of intralesional 3% this compound and hot water for oral cavity hemangiomas concluded that STS was superior in terms of response, percentage of size reduction, and the time taken for the reduction. researchgate.net In this case series, 80% of patients treated with 3% STS showed a good to complete response. researchgate.net The efficacy of the treatment was noted to be higher in lesions smaller than 2.5 cm. researchgate.net

A study evaluating percutaneous sclerosis therapy with this compound for symptomatic hemangiomas and venous malformations in 21 patients, ranging in age from 13 months to 24 years, found the treatment to be beneficial in 86% of the patients. nih.govresearchgate.net Specifically, five out of the six patients with hemangiomas had a beneficial response to the therapy. nih.govresearchgate.net The treatment was administered either alone or prior to surgery. researchgate.net

The use of 3% this compound as a sclerosing agent for facial hemangiomas has been described as a safe treatment with acceptable results, often serving as a preparatory step for potential future surgery to correct any residual deformity. globalauthorid.com

Interactive Data Table: Research Findings in Hemangioma Treatment with this compound

| Study Focus | Number of Patients | STS Concentration | Key Findings | Reference |

|---|---|---|---|---|

| Oral Hemangioma | 20 | 3% | All cases showed regression of lesions. | nih.gov |

| Oral Hemangioma | 24 | 3% | All cases showed regression, with 2 having partial regression. | nih.gov |

| Oral Cavity Hemangioma | 20 (10 in STS group) | 3% | STS was superior to hot water in response and size reduction; 80% had good to complete response. | researchgate.net |

| Symptomatic Hemangiomas and Venous Malformations | 21 (6 with hemangiomas) | Not specified | 86% of patients had a beneficial response, including 5 of 6 hemangioma patients. | nih.govresearchgate.net |

| Facial Hemangiomas | Case Report | 3% | Safe treatment with acceptable results, good preparation for potential surgery. | globalauthorid.com |

Dermatological and Mucosal Lesions

The off-label use of this compound in dermatology is extensive, with research demonstrating its efficacy in a variety of vascular and cystic lesions. nih.gov

Telangiectasias and Reticular Vein Sclerotherapy Research

Sclerotherapy with detergent-like sclerosants such as this compound is a well-established technique for treating telangiectasias and reticular veins. nih.gov A double-blind, randomized, comparative clinical trial involving 316 patients assessed the efficacy of 0.5% polidocanol, 1% STS, and a placebo for telangiectasias, and 1% polidocanol, 1% STS, and a placebo for reticular veins. nih.gov The study found that while both polidocanol and STS were effective, patient satisfaction was significantly higher with polidocanol. nih.gov Another comparative trial involving 13 patients treated with either 0.25% STS or 72% glycerin for telangiectatic leg veins found that glycerin demonstrated a more rapid clearance of the treated vessels. researchgate.net

Pyogenic Granuloma and Cherry Angioma Sclerotherapy Studies

Intralesional sclerotherapy with this compound has emerged as a promising treatment for pyogenic granulomas, which are benign vascular tumors of the skin and mucous membranes. nih.govoncolife.com.uanih.gov Multiple studies have reported high success rates. In one uncontrolled trial with 18 patients, a 100% response rate was achieved with no recurrence. nih.gov Another study involving 40 patients with oral pyogenic granuloma showed complete regression of the lesions after one to four weekly injections. oncolife.com.ua The use of 3% this compound has been highlighted as a simple, safe, and effective office procedure for pyogenic granuloma. nih.govnih.gov

For cherry angiomas, a prospective study involving 20 patients with 100 lesions treated with intralesional 3% this compound found the treatment to be effective. nih.gov Of the 100 lesions, 42 responded to a single injection, and 44 required a second session. nih.gov

Interactive Data Table: Sclerotherapy Research in Pyogenic Granuloma and Cherry Angioma

| Lesion Type | Study Type | Number of Patients/Lesions | STS Concentration | Key Findings | Reference |

|---|---|---|---|---|---|

| Pyogenic Granuloma | Open Uncontrolled Trial | 18 patients | 3% | 100% response rate with no recurrence. | nih.gov |

| Oral Pyogenic Granuloma | Case Series | 40 patients | Not specified | Complete regression in all patients after 1-4 injections. | oncolife.com.ua |

| Pyogenic Granuloma | Case Series | 3 patients | 3% | Effective alternative to conventional methods. | nih.gov |

| Cherry Angioma | Prospective Study | 20 patients (100 lesions) | 3% | 42 lesions responded to a single dose, 44 required a second. | nih.gov |

Digital Mucous Cyst, Ganglion Cyst, and Pseudocyst of the Auricle Treatment Research

Research into the use of this compound for cystic lesions has shown varied but often positive outcomes. For digital mucous cysts, an intralesional injection of 1% to 3% STS was found to be a simple and effective modality in a study of 17 patients with 20 lesions, with an 80% response rate. nih.gov

The treatment of ganglion cysts with STS has been a subject of comparative studies. In a prospective observational study of 180 patients, the recurrence rate for ganglion cysts treated with this compound was 35%. nih.govresearchgate.net This was found to be statistically higher than the recurrence rate for triamcinolone. researchgate.net Another study on wrist ganglia reported a 90% short-term resolution after one injection, but a 35% recurrence rate after three to five years. nih.gov

For pseudocysts of the auricle, case reports have demonstrated successful treatment with intralesional this compound. nih.govnih.govijdvl.comijdvl.com In one case, a 58-year-old man with a pseudocyst of the auricle was successfully treated with two injections of 1% STS after the lesion recurred following initial aspiration. ijdvl.com Another case report also documented the successful use of intralesional STS for this condition. nih.gov

Kaposi Sarcoma and Angiokeratoma of Fordyce Therapeutic Inquiries

Intralesional this compound has been investigated as a palliative treatment for Kaposi sarcoma, an angioproliferative disease. nih.govnih.gov A case report detailed the treatment of a 96-year-old woman with cutaneous Kaposi sarcoma using intralesional 3% STS, which resulted in a good response in both nodular and plaque-like lesions. nih.gov A double-blind, randomized clinical trial compared the efficacy of intralesional vinblastine (B1199706) with 3% STS for the treatment of oral Kaposi's sarcoma in 16 HIV-infected patients. nih.govresearchgate.net The study concluded that both agents were adequate for the management of oral Kaposi sarcoma, with STS offering the benefits of low cost and ease of use. nih.govresearchgate.net In this trial, four out of eight patients treated with STS had partial responses. researchgate.net

For angiokeratoma of Fordyce, a benign vascular lesion, sclerotherapy with STS has been explored as a therapeutic option. nih.govnih.govresearchgate.netkstudy.comresearchgate.netthepmfajournal.comijdvl.com A recent case report from 2024 detailed the successful treatment of a 46-year-old male with scrotal angiokeratomas using 3% STS, achieving complete resolution after two sessions. nih.govkstudy.comresearchgate.netthepmfajournal.com Another report mentioned the successful use of 0.25% this compound in treating these lesions. medscape.com

Verruca Treatment Research

The use of this compound for the treatment of verrucae (warts) has been explored, with research suggesting it may be an effective alternative for recalcitrant cases. nih.gov A retrospective study compared the efficacy of intralesional cidofovir (B1669016) to intralesional this compound for recalcitrant common warts in 45 patients. nih.gov The study found a significantly higher complete wart removal rate in the cidofovir group (90.91%) compared to the STS group (26.09%). nih.gov

Hemorrhoid Sclerotherapy Research

Sclerotherapy is a well-established, minimally invasive treatment for first and second-degree hemorrhoids. ijsurgery.com It is often performed in an outpatient setting and is generally well-tolerated by patients. ijsurgery.commdpi.com The procedure involves injecting a sclerosing agent, such as this compound, into the submucosa at the base of the hemorrhoids. researchgate.net This induces a fibrotic reaction that reduces blood flow and alleviates symptoms like bleeding and prolapse. scispace.com

Recent research has focused on comparing the efficacy of this compound with other sclerosing agents and refining the delivery techniques. One study compared 3% this compound to 5% phenol (B47542) in almond oil for treating early internal hemorrhoids. scispace.com The study, involving 120 patients, found that while both agents were effective in managing prolapse and other symptoms, phenol demonstrated superior efficacy in controlling bleeding after two weeks. scispace.com

Another area of investigation is the use of foam sclerotherapy, which is believed to enhance the efficacy of the sclerosing agent. researchgate.net Endoscopic injection of this compound has also been explored, with one study involving 250 patients with grade II-IV internal hemorrhoids reporting resolution of bleeding, pain, and prolapse in all patients within a maximum of two sessions. mdpi.comresearchgate.net This method is considered safe and effective, with a low rate of complications. researchgate.net

Table 1: Comparative Efficacy of Sclerosing Agents for Hemorrhoids

| Sclerosing Agent | Key Research Finding |

|---|---|

| This compound (STS) | Effective in treating first and second-degree hemorrhoids, with a high satisfaction rate. ijsurgery.com |

| 5% Phenol in Almond Oil | Showed greater efficacy in controlling bleeding compared to STS in one study. scispace.com |

| Polidocanol Foam | Has demonstrated higher therapeutic success and lower recurrence and complication rates compared to rubber band ligation in some studies. wjgnet.com |

| Aluminum Potassium Sulfate and Tannic Acid (LATA) | Found to be effective for even grade III-IV hemorrhoids. mdpi.com |

Emerging and Novel Biomedical Applications

Beyond its established uses, this compound is being investigated for a variety of other biomedical applications.

Pleurodesis is a procedure to obliterate the pleural space, often performed for recurrent malignant pleural effusions. springermedizin.deresearchgate.net While talc (B1216) is a commonly used agent, research has explored this compound as an alternative. A study in a rat model compared the efficacy of STS, bleomycin, and talc powder for inducing pleurodesis. springermedizin.deresearchgate.net The results indicated that STS induced greater inflammation and mesothelial hyperplasia compared to talc and bleomycin. springermedizin.de In terms of fibrosis, STS was more potent than talc but less so than bleomycin. springermedizin.deresearchgate.net These findings suggest that STS is an effective agent for pleurodesis induction in animal models, though further research is needed to establish its safety and efficacy in humans. springermedizin.deresearchgate.net

Lateral malleolar bursitis, an inflammation of the bursa over the outer ankle bone, can be a painful condition. nih.govelsevierpure.com Sclerotherapy with this compound has emerged as a promising, minimally invasive treatment option. nih.govelsevierpure.comresearchgate.net A study evaluated the clinical outcomes of STS sclerotherapy in 20 patients. nih.govelsevierpure.com After aspirating the bursal fluid, STS was injected into the sac. nih.govelsevierpure.com The results were encouraging, with 85% of patients showing a complete response and 15% a partial response. nih.govelsevierpure.com Patients also reported significant improvement in physical component scores of the SF-36 survey. nih.govelsevierpure.com The treatment was found to be both effective and safe, with only minor, transient side effects reported. nih.govelsevierpure.com

Table 2: Clinical Outcomes of STS Sclerotherapy for Lateral Malleolar Bursitis

| Outcome Measure | Result |

|---|---|

| Complete Response | 85% of patients (17 out of 20) nih.govelsevierpure.com |

| Partial Response | 15% of patients (3 out of 20) nih.govelsevierpure.com |

| SF-36 Physical Component Score | Improved from a median of 62.2 to 70.0 (p < 0.05) nih.govelsevierpure.com |

| Major Complications | None reported nih.govelsevierpure.com |

Parastomal varices, which are dilated veins around an intestinal stoma, can be a serious complication in patients with portal hypertension, leading to significant bleeding. nih.govatsjournals.org While transjugular intrahepatic portosystemic shunt (TIPS) is a common treatment, it has a notable rebleeding rate. science.govnih.gov Consequently, transvenous obliteration using this compound foam sclerosis is being explored as an alternative or adjunctive therapy. science.govnih.govthieme-connect.de

Case reports and small case series have demonstrated the feasibility and effectiveness of this approach. nih.govnih.gov One technique involves the direct ultrasound-guided percutaneous injection of STS into the bleeding varices. nih.gov Another simplified technique relies on ultrasound transducer compression of the draining systemic veins to confine the sclerosant within the varices, minimizing the need for additional equipment like balloons or coils. science.govnih.gov In a study of four patients, this method achieved technical success in all cases with no procedural complications or rebleeding during a mean follow-up of 17 months. science.govnih.gov

The potential role of this compound in regenerative medicine, particularly in bone healing, is an area of early investigation. One study explored the creation of emulsions of STS with vancomycin, noting their potential bone regenerative properties for treating osteomyelitis and improving bone healing. researchgate.net The fundamental principle of regenerative medicine is to use a combination of scaffolds, cells, and bioactive molecules to repair or replace damaged tissues. nih.govmdpi.com Mesenchymal stem cells (MSCs) are often used due to their ability to differentiate into various cell types, including osteoblasts, the cells responsible for new bone formation. nih.gov While the direct application of STS in bone regeneration is not yet established, its properties as a detergent sclerosant could potentially be harnessed to devitalize tissues or create specific microenvironments that influence cellular behavior in a controlled manner. For instance, devitalized cartilage matrix has been shown to induce bone formation. maastrichtuniversity.nl Further research is needed to explore how STS might be integrated into these complex regenerative strategies.

Preclinical and Translational Research Investigations

In Vitro Studies and Cellular Assays

In vitro studies have demonstrated that sodium tetradecyl sulfate (B86663) (STS) induces the activation of endothelial cells. medchemexpress.comnih.gov Specifically, sublytic concentrations of STS, ranging from 0.075% to 0.3%, have been shown to increase the expression of the activation markers CD62e (E-Selectin) and CD54 (ICAM-1) on cultured human umbilical vein endothelial cells (HUVECs). nih.gov This indicates a pro-inflammatory response of the endothelium upon exposure to the sclerosant. nih.gov

Furthermore, treatment with STS leads to the release of endothelial microparticles. nih.gov This release is a key indicator of endothelial injury and activation. nih.gov Concurrently, a decrease in the expression of CD105 (endoglin) has been observed in HUVECs treated with STS, suggesting an alteration in endothelial cell signaling pathways related to angiogenesis and vascular remodeling. nih.gov

| Marker | Effect of Sodium Tetradecyl Sulfate | Cell Type |

| CD62e (E-Selectin) | Increased Expression | Human Umbilical Vein Endothelial Cells (HUVECs) |

| CD54 (ICAM-1) | Increased Expression | Human Umbilical Vein Endothelial Cells (HUVECs) |

| CD105 (Endoglin) | Decreased Expression | Human Umbilical Vein Endothelial Cells (HUVECs) |

| Endothelial Microparticles | Increased Release | Human Umbilical Vein Endothelial Cells (HUVECs) |

This table summarizes the effects of this compound on endothelial cell markers and particle release as observed in in vitro studies.

This compound has been shown to inhibit the proliferation of murine hemangioendothelioma (EOMA) cells. medchemexpress.comnih.gov This anti-proliferative effect is a key aspect of its mechanism of action. nih.gov

In addition to inhibiting cell growth, STS induces apoptosis, or programmed cell death, in these tumor cells. medchemexpress.comnih.gov This is evidenced by an increased exposure of phosphatidylserine (B164497) on the cell surface and the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. nih.gov The induction of apoptosis is a significant finding, highlighting the cytotoxic potential of STS against endothelial tumor cells. medchemexpress.comnih.gov

This compound exhibits lytic activity against various blood cells and endothelial cells. nih.gov In whole blood, hemolysis (the rupture of red blood cells) occurs at STS concentrations greater than 0.25%. nih.gov Similar concentrations also lead to the lysis of platelets and endothelial cells. nih.gov

Interestingly, the lytic effect of STS is significantly reduced by the presence of serum albumin, suggesting a protective role of plasma proteins. nih.gov At lower concentrations, STS can induce the formation of platelet-derived microparticles (PDMP), while at higher concentrations, it destroys these microparticles. nih.gov The lytic activity of STS on different blood cell types shows varying degrees of vulnerability, with platelets being the most susceptible, followed by leukocytes and then erythrocytes. nih.gov

| Cell Type | Lytic Effect of this compound |

| Erythrocytes | Lysis occurs at concentrations >0.25% in whole blood. nih.gov |

| Platelets | Lysis occurs at concentrations similar to those causing hemolysis. nih.gov More sensitive to lysis than other blood cells. nih.gov |

| Endothelial Cells | Lysis occurs at concentrations similar to those causing hemolysis. nih.gov |

| Leukocytes | Susceptible to lysis, with neutrophils being the most affected among leukocytes. nih.gov |

This table outlines the lytic effects of this compound on different cell types as documented in in vitro research.

This compound, a known contaminant in some commercial preparations of sodium dodecyl sulfate (SDS), can influence the mobility of polypeptides in SDS-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov This alteration in mobility can be utilized to separate and identify proteins that would otherwise co-migrate. nih.gov

Furthermore, the presence of STS can be advantageous in immunoblotting techniques. nih.gov It has been shown to help in detecting additional immunobands that might not be visible with certain brands of SDS that can reduce or eliminate the immunosignal from some polypeptides. nih.govsupp.ai However, it is important to note that other contaminants in commercial SDS can lead to a loss of antigenicity that cannot be recovered. nih.govsupp.ai More recent studies have also explored the use of this compound and sodium hexadecyl sulfate in capillary gel electrophoresis to minimize protein aggregation artifacts, particularly for monoclonal antibodies, leading to more accurate purity assessments. researchgate.netresearchgate.net

Animal Model Investigations

Studies in rat models have investigated the effects of intravenous (i.v.) and intraperivenous (i.v. + p.v.) injections of this compound into the femoral vein. nih.gov Intravenous injections of STS were found to produce a solid occlusion of the vein in a significant number of cases after 30 days. nih.gov

When administered both intravenously and perivenously, STS resulted in a statistically significant number of solid vein occlusions at 48 hours, 7 days, and 30 days. nih.gov This combined injection method also led to marked inflammation of the surrounding muscle tissue, with signs of focal necrosis observed at 48 hours and 7 days. nih.gov These findings indicate that while effective in occluding veins, the perivenous application of STS can induce significant local tissue inflammation and necrosis. nih.gov Further studies in rats have shown that intravenous injection of STS can induce a muscle inflammatory response and has a vein-blocking effect in the femoral vein. medchemexpress.commedchemexpress.com

Muscle Inflammatory Response and Vein Occlusion Models

In preclinical studies using rat models, this compound (STS) has been shown to induce a muscle inflammatory response and effectively occlude veins. medchemexpress.commedchemexpress.com Intravenous administration of 1% STS into the femoral vein of rats resulted in a significant inflammatory reaction within the surrounding muscle tissue and led to a solid occlusion of the vein. medchemexpress.commedchemexpress.com This demonstrates the compound's potent sclerosing and inflammatory properties, which are fundamental to its mechanism of action in venous ablation.

Exudative Skin Necrosis Models

Subcutaneous injection of 1% this compound in rat models has been demonstrated to cause exudative skin necrosis. medchemexpress.commedchemexpress.com This outcome highlights the cytotoxic nature of STS and its potential to cause tissue damage if extravasated during clinical use. Further research in Sprague-Dawley rats evaluated interventions to prevent necrosis following intradermal injections of 3% STS. nih.gov In these models, the administration of hyaluronidase (B3051955) was found to be an effective countermeasure, significantly reducing the incidence and size of necrotic ulcers. nih.gov Conversely, infiltrating the area with 0.9% sodium chloride was associated with larger ulcers. nih.gov

Evaluation of Mechanochemical Ablation Efficacy in Vascular Models

Mechanochemical ablation (MOCA), which combines mechanical injury with the chemical action of a sclerosant, has been evaluated in various vascular models. In an ex vivo model using human great saphenous veins, MOCA with 3% this compound demonstrated significantly greater tissue destruction compared to liquid sclerotherapy alone. nih.gov Histological analysis confirmed that MOCA not only damages the endothelium but also creates lesions in the medial layer of the vein wall, allowing for deeper penetration of the sclerosant. nih.govreading.ac.uk This resulted in a more extensive reduction in endothelial (CD31) and smooth muscle cell (α-actin) markers up to a depth of 600 μm. nih.gov

In a caprine (goat) model, the combination of mechanical ablation with the ClariVein® catheter and 1.5% STS resulted in complete occlusion of the lateral saphenous vein in all subjects, a statistically significant improvement over injection sclerotherapy alone. clarivein.comnih.gov Histological examination revealed total fibrotic sealing and extensive collagen production in the veins treated with MOCA. clarivein.comnih.gov These findings support the synergistic effect of mechanical and chemical ablation in achieving durable vein occlusion. Studies also show that balloon denudation prior to foam sclerotherapy with both 1% and 3% STS increased endothelial cell loss but did not enhance injury to the tunica media. nih.gov

| Model | STS Concentration | Key Findings | Reference |

|---|---|---|---|

| Ex Vivo Human Great Saphenous Vein | 3% | Deeper penetration of sclerosant and greater tissue destruction compared to sclerotherapy alone. | nih.gov |

| Caprine Lateral Saphenous Vein | 1.5% | 100% occlusion rate with total fibrotic sealing and extensive collagen production. | clarivein.comnih.gov |

| Human Great Saphenous Vein (with balloon denudation) | 1% and 3% | Increased endothelial cell loss but no enhanced tunica media injury. | nih.gov |

Biocompatibility and Material Interactions

Development and Characterization of Chitosan-Sodium Tetradecyl Sulfate Hydrogels

Injectable, radiopaque chitosan-based hydrogels containing this compound have been developed to combine the properties of a blood flow occlusion agent with an endothelial ablation agent. nih.govresearchgate.net These hydrogels are formed by mixing a chitosan (B1678972) solution with a gelling agent, and they exhibit rapid gelation and good mechanical properties. nih.govsigmaaldrich.com

The characterization of these hydrogels through rheometry has shown that they possess initial storage moduli greater than 800 Pa, which increases over time. nih.gov Scanning electron microscopy reveals a porous structure with interconnected pores, which is essential for nutrient and waste permeability. mdpi.com The viscosity achieved with the combination of chitosan and 3% STS allows for better control during injection and promotes longer vascular occlusion. ebi.ac.uk These hydrogels are compatible with microcatheter injection and can effectively occlude flow up to physiological pressures in vitro. nih.gov Preclinical evaluation in canine models has demonstrated their potential as effective embolizing and sclerosing agents for endovascular therapies, particularly in the treatment of endoleaks. nih.govnih.govresearchgate.net

| Property | Finding | Reference |

|---|---|---|

| Gelation | Rapid | nih.gov |

| Mechanical Properties | Initial storage moduli > 800 Pa, increasing with time | nih.gov |

| Injectability | Compatible with microcatheter injection | nih.gov |

| Embolization | Occludes flow up to physiological pressure in vitro | nih.gov |

| Microstructure | Porous with interconnected pores | mdpi.com |

Interactions with Plasma Components and Attenuation of Lytic Effects

This compound, as an anionic detergent, interacts significantly with plasma components, which can modulate its lytic effects. nih.gov In vitro studies have shown that STS binds to albumin and α-globulins, with binding to albumin accounting for approximately 62.6% and α-globulins for 30.7%. lorenzotessari.it This interaction with blood proteins can lead to the deactivation of the sclerosant. phlebolymphology.org

The lytic effects of STS on erythrocytes, platelets, and endothelial cells are attenuated by the presence of albumin and other plasma components. lorenzotessari.it High concentrations of STS can precipitate an insoluble complex of fibrinogen and Apo lipoprotein B. phlebolymphology.org Furthermore, STS can induce platelets to release serotonin, a potent vasoconstrictor, which may contribute to a more prolonged occlusion. phlebolymphology.org Being an anionic detergent, STS can denature the tertiary structure of most proteins, including clinically relevant clotting factors, which may contribute to its procoagulant effects. nih.govdrugbank.com

Counterion Association with Ionic Pharmaceutical Compounds

The interaction between ionic surfactants and pharmaceutical compounds is a critical area of research, as it can significantly influence the formulation's stability and efficacy. Studies have explored the association of the anionic surfactant this compound (STS) with ionic drugs, which act as organic counterions.

Research using conductivity, fluorescence, and UV spectrophotometry has investigated the association of STS with the antihistaminic drugs diphenhydramine (B27) hydrochloride (DPC) and chlorpheniramine (B86927) maleate (B1232345) (CPM). acs.orgnih.gov These ionic drugs can alter the micellization properties of STS. nih.gov The presence of DPC and CPM was found to promote the formation of premicellar aggregates of STS. acs.orgnih.gov

Using the modified Corrin–Harkins approach, the counterion binding values (B) for STS in the presence of these drugs were determined in an aqueous medium at 25°C. The value was assessed at 0.300 for DPC and 0.379 for CPM. acs.orgresearchgate.net The binding of these organic counterions to the surfactant micelles is driven primarily by electrostatic interactions, which leads to a more spontaneous micellization process. researchgate.netacs.org As the concentration of DPC and CPM increases, the critical micelle concentration (CMC) of STS decreases. nih.gov

Further analysis using differential absorbance spectra helped to determine the binding constants (Kb) and partition coefficients (Kx) for the drugs within the STS micelles. acs.orgresearchgate.net The findings indicated that CPM molecules are associated with the Palisade layer of the STS micelles, while DPC molecules bind to the Stern layer. acs.orgnih.gov Spectral studies also revealed three isosbestic points for CPM and one for DPC in the presence of STS micelles, confirming that CPM exhibits stronger binding to the micelles than DPC. researchgate.netresearchgate.net This enhanced micellization capability in the presence of ionic drugs could be beneficial for developing pharmaceutical formulations. acs.orgnih.gov

Table 1: Binding and Partitioning Data of Pharmaceutical Counterions with this compound (STS) Micelles

| Ionic Drug Compound | Binding Constant (Kb) | Partition Coefficient (Kx) | Location in Micelle |

|---|---|---|---|

| Diphenhydramine Hydrochloride (DPC) | 2.232 | 286.64 | Stern Layer |

| Chlorpheniramine Maleate (CPM) | 2.837 | 3209.21 | Palisade Layer |

Data sourced from ACS Omega and PubMed Central. acs.orgresearchgate.net

Micelle Formation Dynamics and Stability in Aqueous Systems

This compound, as an anionic surfactant, self-assembles into spherical aggregates known as micelles in aqueous solutions above a specific concentration called the critical micelle concentration (CMC). science.govscience.gov This process is a spontaneous and thermodynamically driven phenomenon, primarily resulting from hydrophobic interactions where the non-polar tetradecyl chains of the surfactant molecules move to the core of the micelle, away from the aqueous environment, while the polar sulfate head groups remain exposed to the water at the micelle's surface. nist.govacs.org The stability and characteristics of these micelles are influenced by various factors, including temperature, the presence of additives, and interactions with other molecules in the solution. science.govresearchgate.net

The addition of short-chain alcohols to aqueous solutions of this compound has a notable impact on micelle formation and characteristics. Studies conducted using microprobe fluorescence microscopy and conductometry have shown that the addition of ethanol (B145695) (5-15 vol %) or propan-1-ol (5-10 vol %) results in a lower critical micelle concentration (CMC) compared to a purely aqueous solution. science.govscience.gov

Table 2: Effect of Alcohol Additives on this compound (STS) Micelles

| Alcohol Additive | Concentration Range | Effect on CMC | Effect on Micelle Size & Aggregation Number |

|---|---|---|---|

| Ethanol | 5-15 vol % | Lowered | Reduced |

| Propan-1-ol | 5-10 vol % | Lowered | Reduced |

Data sourced from NASA Astrophysics Data System and Science.gov. science.gov

The interaction between surfactants and polymers, particularly polyelectrolytes, can significantly modify the self-assembly behavior of the surfactant. The effect of the polyelectrolyte poly(sodium styrene (B11656) sulfonate) (NaPSS) on mixed micelles of this compound (STS) and sodium glycodeoxycholate (SGDC) has been investigated through surface tension analysis. researchgate.netspringerprofessional.debohrium.com

In the absence of the polyelectrolyte, the mixed surfactant system of SGDC and STS demonstrates synergistic interactions, meaning the experimental CMC is lower than the ideal calculated value. researchgate.netspringerprofessional.de However, the introduction of NaPSS into the system leads to a notable change. As the concentration of NaPSS increases from 0.005% to 0.03%, the critical micellization concentration (cmc) of the STS-containing mixtures increases. researchgate.netspringerprofessional.de For instance, in the presence of 0.03% NaPSS, the minimum cmc values for the mixed system were found to be in the range of 0.833 to 1.480 mmol L⁻¹. researchgate.net This increase in CMC suggests that the polyelectrolyte inhibits micelle formation.

Furthermore, the addition of NaPSS eliminates the initial synergistic interaction between STS and SGDC, leading to the development of antagonistic behavior. researchgate.netspringerprofessional.de This shift is attributed to the electrostatic interactions between the anionic surfactant head groups and the anionic polyelectrolyte, which alters the thermodynamics of micellization. springerprofessional.dedntb.gov.ua

Table 3: Influence of Poly(sodium styrene sulfonate) (NaPSS) on the Critical Micelle Concentration (cmc) of STS-Containing Mixed Micelles

| NaPSS Concentration | Effect on CMC | Nature of Interaction |

|---|---|---|

| 0% (Water only) | Baseline (Experimental CMC < Ideal CMC) | Synergism |

| 0.005% - 0.03% | Increased | Antagonism |

Data sourced from Springer Professional and ResearchGate. researchgate.netspringerprofessional.de

Clinical Research and Outcomes Assessment

Efficacy Evaluation in Diverse Clinical Contexts

Assessment of Resolution Rates and Clinical Improvement Scores

Sodium tetradecyl sulfate (B86663) has demonstrated significant efficacy in the treatment of various vascular conditions, as measured by resolution rates and clinical improvement scores.

In the treatment of venous malformations (VMs), foam sclerotherapy with STS has been shown to be effective. One study reported a positive response of 49.5% in pain reduction and 52.7% in mass reduction. nih.gov The numerical rating scale (NRS) for pain improved from a mean of 4.36 to 1.74, and the VM mass volume decreased to an average of 41.7% of its initial size. nih.gov Another study found that for venous malformations of the head and neck, STS had a complete cure rate of 55.5%. neurointervention.org For venous malformations in general, sclerotherapy with STS has been associated with excellent to good results in approximately 61.6% of patients.

For the treatment of lateral malleolar bursitis of the ankle, STS sclerotherapy resulted in a complete response in 85% of patients and a partial response in 15%. nih.gov This was accompanied by a significant improvement in the 36-item short form survey (SF-36) physical component scores. nih.gov

In the context of varicose veins, ultrasound-guided foam sclerotherapy (UGFS) with STS has led to significant improvements in the Venous Clinical Severity Score (VCSS). A study involving a rural population in Kerala, India, showed that the mean VCSS decreased from 10.7 pre-procedure to 7.6 at a two-month follow-up. This improvement of 3 to 5 points on the VCSS was observed in 44 out of 49 patients who had a good outcome from the procedure.

The EASI study, a double-blind, randomized, controlled clinical trial, compared STS with polidocanol (B41958) (POL) and a placebo for the treatment of C1 varicose veins (telangiectasias and reticular veins). cochranelibrary.comresearchgate.net At 12 weeks, the resolution rate with STS was significantly better than with placebo. researchgate.net

A study focusing on the treatment of epidermoid cysts with 1.5% STS foam is underway to determine its efficacy, with the primary endpoint being clinical resolution and histological destruction of the cyst wall. clinicaltrials.gov

Comparative Clinical Effectiveness Studies

Numerous studies have compared the clinical effectiveness of sodium tetradecyl sulfate with other sclerosing agents, most notably polidocanol (POL) and hypertonic saline.

STS vs. Polidocanol (POL):

Multiple studies have found STS and POL to have comparable efficacy in treating varicose and telangiectatic leg veins. A double-blind, prospective comparative trial treating veins of various sizes found an average improvement of 83% for both agents after a single treatment, with no statistically significant difference in efficacy. bohrium.com Another study comparing 0.25% STS with 0.75% POL for lower extremity telangiectasia also reported a similar clinical improvement score for both sclerosants. gulfdermajournal.net Histological evaluations have also suggested comparable efficacy, with 0.15% STS and 0.31% POL showing similar mild damage to the vessel wall. nih.gov

However, some studies have noted differences. In the treatment of esophageal varices, one study found no significant difference in the control of acute bleeding or the number of sessions required for variceal eradication between STS and POL. nih.gov Conversely, another prospective randomized comparison for esophageal variceal sclerotherapy concluded that while both agents were equally effective in eradicating varices (88% for both), POL was superior due to a lower incidence of complications. nih.gov The EASI study reported that significantly more patients were satisfied with POL (84% at 12 weeks) compared to STS (64% at 12 weeks) for the treatment of telangiectasias and reticular veins. researchgate.net

STS vs. Hypertonic Saline:

Historically, hypertonic saline was a common sclerosant for spider veins. sfveincenter.cominoviavein.com While effective, its use is associated with significant pain upon injection and a higher risk of ulceration if extravasated. sfveincenter.cominoviavein.commedscape.com Detergent solutions like STS and POL are generally preferred due to being less painful. sfveincenter.cominoviavein.com Independent studies have often found no definitive advantage in efficacy between STS, POL, and hypertonic saline. sfveincenter.com

STS vs. Other Agents:

A comparative trial between 0.25% STS and 72% glycerin for telangiectatic leg veins found that glycerin demonstrated a better and more rapid clearance of treated veins with fewer side effects. nih.gov In a meta-analysis of sclerotherapy for venous malformations of the head and neck, STS had the lowest complete cure rate (55.5%) compared to other agents like pingyangmycin, which had the highest (82.9%). neurointervention.org A study comparing STS with bleomycin (B88199) for low-flow craniomaxillofacial venous malformations found that bleomycin demonstrated a higher response rate. rmj.org.pk

Foam vs. Liquid Sclerotherapy:

Foam sclerotherapy, where the sclerosant is mixed with air or another gas, is considered particularly useful for larger veins. bohrium.cominoviavein.com Both STS and POL can be formulated as foam, which allows for the injection of larger veins. sfveincenter.com

Table of Comparative Efficacy Data

Safety Profile and Adverse Event Research

Localized Cutaneous Reactions and Their Mechanisms (e.g., Pain, Erythema, Swelling, Hyperpigmentation, Ulceration, Necrosis, Blistering, Telangiectatic Matting)

The use of this compound in sclerotherapy is associated with a range of localized cutaneous reactions. The mechanism of action of STS involves endothelial cell damage, which can lead to these adverse effects.

Pain, Erythema, and Swelling: Pain during injection is a noted side effect of STS. gulfdermajournal.net One study comparing STS and polidocanol found STS to be more painful during the injection. gulfdermajournal.net Following injection, erythema and swelling are common, immediate reactions.

Hyperpigmentation: Post-sclerotherapy hyperpigmentation is a known complication, with some studies reporting an incidence of up to 30% with STS. medscape.com However, findings are not always consistent. One study found that polidocanol caused more pigmentation at injection sites than STS, although the difference was not statistically significant. gulfdermajournal.net In contrast, another comparative trial with glycerin showed that STS led to a significant increase in postprocedural hyperpigmentation. nih.gov

Ulceration and Necrosis: Tissue necrosis and ulceration are serious but less common side effects, particularly if the sclerosant extravasates (leaks outside the vein). medscape.com A comparative study reported a higher risk of skin necrosis with STS compared to polidocanol. gulfdermajournal.net In a study on esophageal variceal sclerotherapy, STS was associated with a higher incidence of deep ulceration (53%) compared to polidocanol (23%). nih.gov

Telangiectatic Matting: This refers to the development of a network of fine, new blood vessels near the treated area. One clinical comparison found that STS caused more telangiectatic matting than polidocanol. gulfdermajournal.net

Blistering: While less commonly reported in recent comparative studies, blistering can occur as part of the inflammatory response or due to extravasation.

Table of Localized Cutaneous Reactions with STS

Systemic Adverse Events and Underlying Pathophysiology

While generally considered safe, systemic adverse events can occur with this compound, ranging from mild to severe.

In the context of esophageal variceal sclerotherapy, STS has been associated with a higher incidence of systemic complications compared to polidocanol. These include fever (16% vs. 4%), tachycardia (14% vs. 2%), and dysphagia (20% vs. 6%). nih.gov Another study on the same indication also reported a higher incidence of dysphagia (88% vs. 46%) and retrosternal pain (27% vs. 4%) with STS. nih.gov

Allergic reactions to this compound, including anaphylaxis, are a recognized but infrequent risk. The pathophysiology is related to an immune-mediated response to the compound.

STS and polidocanol are generally preferred over some other sclerosants because they have a very low incidence of allergic reactions. ijdvl.com However, occasional cases of anaphylaxis have been reported with STS. medscape.com The pivotal EASI trial, which included 105 patients exposed to STS, did not report any cases of anaphylaxis. fda.gov

Thromboembolic Complications (e.g., Deep Vein Thrombosis, Pulmonary Embolism)

This compound (STS) administration, particularly in sclerotherapy for varicose veins, carries a risk of thromboembolic complications, including deep vein thrombosis (DVT) and pulmonary embolism (PE). drugs.comnih.govmedicinenet.com These events can occur up to four weeks after treatment. drugs.commedent.co.nzmedsafe.govt.nz The mechanism involves the inflammatory response induced by the sclerosant within the vein, leading to thrombus formation. nih.govmedent.co.nz If this thrombus extends into the deep venous system, it can result in a DVT. drugs.com A portion of this clot can then dislodge and travel to the lungs, causing a PE. medicinenet.commedent.co.nz

Several factors can influence the risk of these complications. A thorough pre-injection evaluation of valvular competency and deep venous patency is crucial to minimize risks. drugs.comnih.gov The use of post-treatment compression may also help decrease the incidence of DVT. nih.govmedent.co.nzmedsafe.govt.nz

A prospective, observational study involving 8,056 treatments with STS foam sclerotherapy reported ten cases of DVT, with five of those patients being symptomatic. researchgate.net One case of pulmonary embolism occurred 19 days following the procedure without an identifiable DVT. researchgate.net

Neurological Events (e.g., Stroke, Transient Ischemic Attack, Visual Disturbances, Migraine/Headache)

The use of this compound, particularly as a foam, has been associated with various neurological events. These range from more common and transient symptoms like migraine and visual disturbances to severe complications such as stroke and transient ischemic attacks (TIAs). medicinenet.comresearchgate.netphlebolymphology.org

Visual disturbances often present similarly to a migraine aura and are more common with foam sclerotherapy. phlebolymphology.org Headaches and migraines are also reported as potential systemic reactions. nih.govmedent.co.nz

Stroke is a very rare but significant complication. phlebolymphology.org A review of published cases since 1994 identified 13 instances of stroke following sclerotherapy, with 9 occurring after foam sclerotherapy. phlebolymphology.org The onset can be immediate, suggested to be from paradoxical gas embolism, or delayed by a few days, potentially due to a paradoxical clot embolism. phlebolymphology.org

Hypothesis of Patent Foramen Ovale (PFO) and Microbubble Embolism

A leading hypothesis for the mechanism behind some neurological events following STS foam sclerotherapy involves the presence of a patent foramen ovale (PFO), a common cardiac shunt present in about 30% of the general population. phlebolymphology.org This opening between the atria of the heart can allow microbubbles from the foam or other particulates to bypass the pulmonary circulation and enter the arterial system, a phenomenon known as paradoxical embolism. researchgate.netphlebolymphology.org

These microbubbles, once in the arterial circulation, can travel to the brain and cause transient ischemic events or stroke. researchgate.netphlebolymphology.org Studies have shown that intravascular microbubbles can impair endothelial function, and the presence of a PFO facilitates this by allowing the transfer of microbubbles into the arterial circulation. nih.gov The association between PFO and neurological complications has led some to consider it a significant risk factor, particularly for ischemic events. researchgate.netphlebolymphology.org

While the direct causal link between microbubbles and all neurological disturbances is not definitively established, they are known to cause vasospasms, which could trigger migraine-like symptoms. phlebolymphology.org

Cardiac Toxicity Assessment (e.g., Myocardial Infarction, Takotsubo Cardiomyopathy)

Cardiac complications, although rare, have been reported in temporal relationship with this compound administration. These include myocardial infarction and Takotsubo cardiomyopathy. nih.govnih.govnih.gov

Arterial embolism, potentially caused by air embolism when STS is used as a foam or by thromboembolism, has been linked to myocardial infarction. nih.govmedicinenet.com

A case report detailed a 70-year-old woman who developed Takotsubo cardiomyopathy, also known as "apical ballooning syndrome," shortly after receiving STS injections for cosmetic sclerotherapy. nih.govnih.gov The patient experienced sudden, severe chest pain, and an electrocardiogram suggested a myocardial infarction. nih.govnih.gov However, coronary angiography was normal, and subsequent ventriculography confirmed the diagnosis of Takotsubo cardiomyopathy, with near-normal ventricular function returning within three days. nih.govnih.gov While a direct causal link cannot be definitively concluded, the temporal relationship is highly suggestive. nih.gov

Other Systemic Reactions (e.g., Nausea, Vomiting, Chest Tightness, Septicemia)

Beyond thromboembolic, neurological, and cardiac events, other systemic reactions have been associated with the use of this compound. Commonly reported mild systemic reactions include nausea, vomiting, and headache. nih.govmedent.co.nz

Chest tightness or a sensation of pressure in the chest is another reported systemic reaction. researchgate.netnps.org.au In a study of 8,056 foam sclerotherapy treatments, there were seven instances of chest pressure alone and five instances of chest pressure associated with visual disturbance. researchgate.net

More severe, albeit very rare, systemic reactions can occur. A case of septicemia with a satisfactory outcome was reported in the same large observational study. researchgate.net Anaphylactic shock is a known, though very rare, serious side effect, and deaths have been reported. medent.co.nzmedsafe.govt.nz

Identification of Risk Factors and Development of Mitigation Strategies for Adverse Events

The identification of risk factors is crucial for minimizing adverse events associated with this compound.

For Thromboembolic Events:

Risk Factors: Pre-existing valvular or deep venous incompetence, and a history of thromboembolic events. nih.govmedent.co.nz

Mitigation Strategies: Thorough pre-injection evaluation for valvular competency and deep venous patency using methods like duplex ultrasound. drugs.comnih.gov The use of adequate post-treatment compression may decrease the incidence of DVT. nih.govmedent.co.nzmedsafe.govt.nz For patients with a history of thromboembolic events, if sclerotherapy is deemed necessary, preventive anticoagulation may be considered. medent.co.nz

For Neurological Events:

Risk Factors: A history of migraine, particularly with aura, and the presence of a patent foramen ovale (PFO) or other cardiopulmonary right-to-left shunt are considered significant risk factors. phlebolymphology.orgnih.gov

Mitigation Strategies: For patients with a history of classic migraines or a known PFO, reducing initial foam volumes and considering the use of physiologic gases for foam preparation are suggested. phlebolymphology.orgnih.gov Preoperative screening for PFO and potential percutaneous closure may benefit patients with a history of cryptogenic stroke or recurrent classic migraines, although the long-term benefits of closure in this context are unknown. researchgate.netphlebolymphology.org

For Allergic Reactions:

Risk Factors: A history of allergies or a strong predisposition to them. medent.co.nz

Mitigation Strategies: A thorough allergy history should be taken. nps.org.au It is recommended to have emergency resuscitation equipment readily available. nih.govmedent.co.nz A small test dose may be administered, followed by a period of observation before proceeding with the full treatment. nih.govnih.govnih.gov

General Mitigation:

Practitioner Experience: Administration should be performed by a healthcare professional experienced in venous anatomy and proper injection technique. nih.gov

Injection Technique: Careful intravenous needle placement and the use of the minimal effective volume are important to avoid extravasation and potential tissue necrosis. nih.govmedsafe.govt.nz

Occupational Contact Dermatitis in Healthcare Professionals

While rare, there is a documented risk of occupational contact dermatitis for healthcare professionals who handle this compound. nih.govnih.govresearchgate.net This is a type IV hypersensitivity reaction that can occur from repeated contact with the substance in a sensitized individual. nih.gov

A case has been reported of a 42-year-old nurse who developed erythema and swelling on her skin after handling STS. nih.gov The condition resolved after avoiding contact with the substance. nih.govnih.govresearchgate.net This highlights the importance of protective measures, such as wearing gloves, for healthcare workers who may come into contact with STS. nih.govresearchgate.net Healthcare workers are generally at a higher risk for occupational contact dermatitis compared to other professions. nih.govnih.gov

Influence of Formulation and Administration Techniques on Adverse Event Profile

The formulation and administration of this compound (STS) significantly influence its adverse event profile. While sclerotherapy is generally considered safe, the use of STS as a foam sclerosant, as opposed to a liquid, alters the incidence of certain complications. phlebolymphology.org

Foam sclerotherapy, created by mixing the detergent sclerosant with a gas like air, offers advantages such as requiring a smaller volume of the sclerosing agent and having a homogeneous effect. medscape.com However, it is associated with unique adverse events, including visual and neurologic disturbances, and a higher likelihood of localized inflammatory reactions and hyperpigmentation. medscape.com A large prospective study involving 8,056 patients undergoing ultrasound-guided foam sclerotherapy (UGFS) with STS found that factors like the liquid-to-gas ratio, the type of gas used, and the total foam volume were significantly associated with the odds of experiencing adverse neurological events. bham.ac.uknih.gov Specifically, a history of migraine and increasing volumes of 1% STS foam were found to increase the risk of adverse events. bham.ac.uknih.gov

In contrast, a retrospective review indicated no difference in the degree or severity of hyperpigmentation between foam and liquid STS. phlebolymphology.org Similarly, a small randomized clinical trial found no significant difference in hyperpigmentation between STS and polidocanol. phlebolymphology.org The concentration of the sclerosant is also a critical factor, with higher concentrations potentially increasing the chance of phlebitis. ijsurgery.com

Table 1: Factors Influencing Adverse Events in this compound Sclerotherapy

| Factor | Influence on Adverse Events | Source |

| Formulation (Foam vs. Liquid) | Foam may lead to unique neurological and visual disturbances. medscape.com No significant difference in hyperpigmentation severity was found in one review. phlebolymphology.org | phlebolymphology.orgmedscape.com |

| Gas Type in Foam | The type of gas used in foam preparation is associated with the odds of neurological adverse events. bham.ac.uknih.gov | bham.ac.uknih.gov |

| Liquid-to-Gas Ratio in Foam | This ratio is a significant factor in the occurrence of neurological side effects. bham.ac.uknih.gov | bham.ac.uknih.gov |

| Total Foam Volume | Increasing volumes of 1% STS foam are linked to a higher risk of adverse events. bham.ac.uknih.gov | bham.ac.uknih.gov |

| Sclerosant Concentration | Higher concentrations may increase the risk of phlebitis. ijsurgery.com | ijsurgery.com |

| Patient History | A history of migraine increases the odds of neurological adverse events with foam sclerotherapy. bham.ac.uknih.gov | bham.ac.uknih.gov |

Role of Circulating Plasma Components in Attenuating Lytic Effects

The lytic, or cell-destroying, effects of this compound are significantly moderated by components within the blood. nih.gov In vitro studies have demonstrated that serum albumin and other plasma components can reduce the lytic impact of STS on red blood cells, platelets, and endothelial cells. nih.govresearchgate.net This attenuating effect is believed to contribute to the low incidence of thromboembolic complications seen in sclerotherapy. nih.gov

Blood proteins, particularly albumin, can bind to STS, leading to its deactivation. researchgate.net It has been shown that approximately 0.5 to 1 mL of whole blood can deactivate 1 mL of 3% this compound. phlebolymphology.org Furthermore, circulating blood cells themselves, including erythrocytes, leukocytes, and platelets, consume and deactivate detergent sclerosants like STS. researchgate.net This cellular deactivation is in addition to the neutralizing effects of plasma proteins. researchgate.net Among blood cells, platelets are the most sensitive to the lytic action of sclerosants, followed by leukocytes and then erythrocytes. researchgate.net

Patient-Reported Outcomes and Satisfaction Metrics